molecular formula C12H19NO3 B596982 Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate CAS No. 1258431-03-6

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate

Cat. No.: B596982
CAS No.: 1258431-03-6
M. Wt: 225.288
InChI Key: VYRNHOMTMFKYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C12H19NO3 . The exact structural details, including bond lengths and angles, would require more specific resources such as crystallographic data or computational chemistry analyses.

Scientific Research Applications

Synthesis and Potential Applications

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate is a compound that finds relevance in various synthetic and medicinal chemistry research contexts. The compound's unique structure makes it a suitable candidate for the synthesis of diverse heterocyclic compounds, which are crucial in drug discovery and development. Research has shown that derivatives of this compound can be synthesized and tested for various biological activities, highlighting its significance in the development of new therapeutic agents.

For instance, studies have demonstrated the synthesis of quinoxaline derivatives from related compounds, showcasing their potential in inhibiting EGFR-TK, which plays a crucial role in cancer cell proliferation. Such compounds exhibit noteworthy anti-proliferative effects against various cancer cell lines, suggesting their utility as promising anticancer agents with EGFR inhibitory activity (Ahmed, Mohamed, Omran, & Salah, 2020). Another study focused on the facile synthesis of 4-oxo-4H-quinolizine-2-carboxamide derivatives, further emphasizing the synthetic versatility and potential pharmacological applications of compounds within this chemical family (Bui, Vo, Chau, Tu, Mai, & Truong, 2015).

Moreover, research into the synthesis of metabolites of related quinoline carboxylates has provided insights into the metabolic pathways and potential therapeutic uses of these compounds, highlighting their relevance in drug metabolism studies (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Environmental Considerations in Synthesis

Recent studies have also focused on environmentally benign synthesis methods for related quinolizine compounds. For example, a novel protocol for the synthesis of quinolizines and quinolizinium salts in water was developed, highlighting the shift towards greener chemistry practices in the synthesis of complex molecules. This approach not only simplifies the synthesis of quinolizine derivatives but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents and maximizing the efficiency of chemical processes (Chen, Huang, Li, Yun, Yang, & Yan, 2020).

Properties

IUPAC Name

ethyl 2-oxo-1,3,4,6,7,8,9,9a-octahydroquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-12(15)10-8-13-6-4-3-5-9(13)7-11(10)14/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRNHOMTMFKYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN2CCCCC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735830
Record name Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258431-03-6
Record name Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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